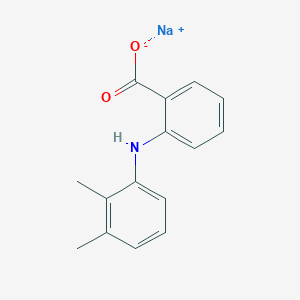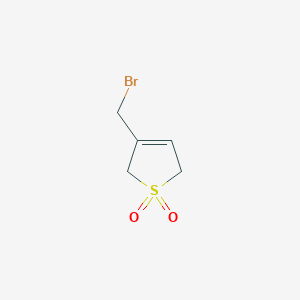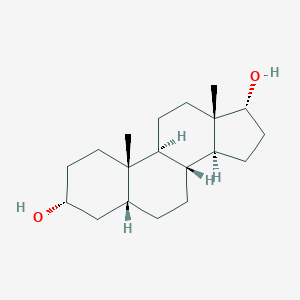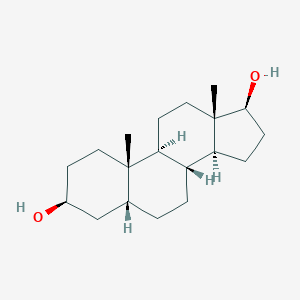
1-Brom-2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosid
Übersicht
Beschreibung
1-Bromo-2,3,4,6-tetra-acetyl-beta-D-galactoside is a brominated and acetylated derivative of the galactose sugar molecule. This compound is of interest due to its potential applications in organic synthesis and the pharmaceutical industry. The presence of bromine and acetyl groups in the molecule makes it a versatile intermediate for various chemical transformations.
Synthesis Analysis
The synthesis of related brominated galactose derivatives has been reported to involve a series of reactions starting from common sugars like sucrose. These reactions include dehydration, hydrolysis, acetylation, and bromination steps. For instance, the synthesis of 1-bromo-2,3,6-tri-O-acetyl-4-chloro-4-deoxy-alpha-D-galactopyranose, a compound similar to 1-Bromo-2,3,4,6-tetra-acetyl-beta-D-galactoside, has been achieved with an overall yield of 74.0%, highlighting the efficiency of the method. The process is noted for its low production cost, convenience, simplicity, and high yield, making it valuable for industrial applications .
Molecular Structure Analysis
The molecular structure of compounds closely related to 1-Bromo-2,3,4,6-tetra-acetyl-beta-D-galactoside has been determined using X-ray crystallography. For example, the crystal and molecular structures of 2,3,4,6-tetra-O-acetyl-1-bromo-D-galactopyranosyl cyanide have been characterized, revealing that it crystallizes in the orthorhombic system with specific cell dimensions. Such structural analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule, which is essential for predicting reactivity and interaction with other molecules .
Chemical Reactions Analysis
The bromine atom in 1-Bromo-2,3,4,6-tetra-acetyl-beta-D-galactoside makes it a reactive site for further chemical transformations. For instance, the reaction of similar brominated carbohydrates with silver or mercury(II) acetate in acetic acid-acetic anhydride has been shown to result in products with inversion of configuration at the carbon bearing the leaving group. This type of reaction is important for the synthesis of various derivatives and can be used to manipulate the stereochemistry of the molecule for specific applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Bromo-2,3,4,6-tetra-acetyl-beta-D-galactoside would be influenced by its functional groups. The acetyl groups contribute to the molecule's overall stability and solubility in organic solvents, while the bromine atom adds to its reactivity. These properties are important for the compound's handling and its use in subsequent chemical reactions. Although the specific properties of 1-Bromo-2,3,4,6-tetra-acetyl-beta-D-galactoside are not detailed in the provided papers, the properties of similar brominated and acetylated carbohydrates suggest that they would have comparable characteristics .
Wissenschaftliche Forschungsanwendungen
Synthese von Glykosiden
1-Brom-2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosid: wird in der Synthese von Glykosiden umfassend eingesetzt. Diese Verbindung dient als Glykosyldonor bei der Bildung von glykosidischen Bindungen, die für die Entstehung komplexer Kohlenhydrate und Glykokonjugate von entscheidender Bedeutung sind .
Pharmazeutische Forschung
In der pharmazeutischen Forschung wird diese Verbindung zur Entwicklung von Prodrugs und Arzneistoffträgersystemen eingesetzt. Ihre Fähigkeit, sich an verschiedene Moleküle zu binden, macht sie zu einem wertvollen Werkzeug zur Verbesserung der Löslichkeit und Stabilität von Therapeutika .
Biochemische Studien
Biochemiker verwenden 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosylbromid, um Enzym-Substrat-Wechselwirkungen zu untersuchen, insbesondere mit Glykosidasen und Glykosyltransferasen, die Enzyme, die eine Rolle im Kohlenhydratstoffwechsel spielen .
Materialwissenschaften
In den Materialwissenschaften wird diese Verbindung verwendet, um die Oberflächeneigenschaften von Materialien wie Poly(ethylenterephthalat) (PET) zu modifizieren, wodurch ihre Blutverträglichkeit und ihr Potenzial für biomedizinische Anwendungen verbessert werden .
Reaktionen in der organischen Chemie
Als Reagenz in der organischen Chemie ist This compound an verschiedenen Kondensationsreaktionen beteiligt. Es ist besonders nützlich bei N- und S-Galactosylierungsreaktionen, die für die Konstruktion komplexer organischer Moleküle unerlässlich sind .
Theoretische Chemie
Theoretische Studien verwenden diese Verbindung häufig, um den anomeren Effekt zu verstehen, der die Präferenz bestimmter Substituenten ist, die axiale Position in einem cyclischen Kohlenhydrat einzunehmen. Rechenmodelle helfen, das Verhalten dieser Verbindung in verschiedenen chemischen Umgebungen vorherzusagen .
Landwirtschaftliche Chemie
In der landwirtschaftlichen Chemie werden Derivate dieser Verbindung aufgrund ihrer Fähigkeit, mit natürlichen biologischen Systemen zu interagieren, auf ihr Potenzial als Pestizide oder Düngemittel untersucht .
Lebensmittelchemie
In der Lebensmittelchemie kann 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosylbromid verwendet werden, um Geschmacksstoffe und Süßstoffe zu synthetisieren, die die Struktur von natürlichen Zuckern nachahmen, was zur Entwicklung von kalorienarmen Lebensmitteln beiträgt .
Wirkmechanismus
Target of Action
It is known to be used as an organic condensation reagent in various chemistries .
Mode of Action
This compound is used in N- and S- galactosylation reactions . It interacts with its targets by donating a galactose moiety, which can then be incorporated into larger molecules during the synthesis process .
Biochemical Pathways
The compound plays a role in the synthesis of spacer-equipped phosphorylated di-, tri- and tetrasaccharide fragments of the O-specific polysaccharides . These polysaccharides are important components of bacterial cell walls and play a crucial role in host-pathogen interactions .
Pharmacokinetics
As a reagent used in synthesis, it is likely to be metabolized and incorporated into larger molecules .
Result of Action
The result of the action of this compound is the formation of larger molecules through the donation of a galactose moiety . This can lead to the synthesis of complex polysaccharides, which have various biological roles .
Action Environment
The action of 1-Bromo-2,3,4,6-tetra-acetyl-beta-D-galactoside is influenced by the conditions of the reaction it is used in . Factors such as temperature, pH, and the presence of other reactants can affect its efficacy and stability .
Eigenschaften
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-bromooxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12+,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAYKKUWALRRPA-MBJXGIAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)Br)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















